molecular formula C5H11NO2 B1426246 1,4-Dioxepan-6-amine CAS No. 1048962-45-3

1,4-Dioxepan-6-amine

Cat. No.: B1426246
CAS No.: 1048962-45-3
M. Wt: 117.15 g/mol
InChI Key: MWEMWEUKFQJVMW-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-amine is a cyclic amine with a six-membered ring structure. It has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .

Scientific Research Applications

1,4-Dioxepan-6-amine has a wide range of scientific research applications, including:

Safety and Hazards

Amines can pose certain safety hazards. For example, they can be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation . The specific safety and hazards associated with “1,4-Dioxepan-6-amine” would need to be determined through further analysis.

Future Directions

The future directions for research on “1,4-Dioxepan-6-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore potential applications of this compound in various fields .

Biochemical Analysis

Biochemical Properties

1,4-Dioxepan-6-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters. The interaction of this compound with these enzymes can influence the breakdown and synthesis of neurotransmitters, thereby affecting various biochemical pathways .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This compound has been observed to affect gene expression related to neurotransmitter synthesis and degradation, thereby altering cellular metabolism and function . Additionally, this compound can induce oxidative stress in certain cell types, leading to changes in cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor of enzymes such as MAO and COMT, leading to altered enzyme activity and changes in neurotransmitter levels. The inhibition of these enzymes by this compound can result in increased levels of neurotransmitters, which can have downstream effects on gene expression and cellular signaling pathways . Additionally, this compound can form covalent bonds with certain proteins, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter levels and improve cognitive function in animal models of neurological disorders . At high doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound exhibits beneficial effects at certain concentrations but becomes harmful at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism. This compound interacts with enzymes such as MAO and COMT, which play key roles in the breakdown and synthesis of neurotransmitters . The presence of this compound can alter metabolic flux and affect the levels of various metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . The distribution of this compound within tissues can vary, with higher concentrations observed in regions with active neurotransmitter metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is often localized to organelles involved in neurotransmitter synthesis and degradation, such as the endoplasmic reticulum and mitochondria . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepan-6-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepan with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted amines or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxepan-6-amine is unique due to the specific position of the amine group on the six-membered ring. This positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

1,4-dioxepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMWEUKFQJVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.